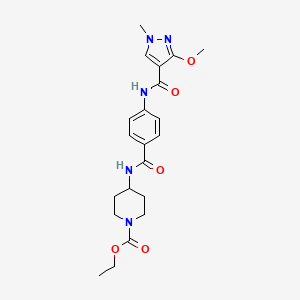

ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5/c1-4-31-21(29)26-11-9-16(10-12-26)22-18(27)14-5-7-15(8-6-14)23-19(28)17-13-25(2)24-20(17)30-3/h5-8,13,16H,4,9-12H2,1-3H3,(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERBNECIZRQEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Methoxylation and Methylation: The pyrazole ring is then methoxylated and methylated using appropriate reagents such as methanol and methyl iodide.

Formation of the Benzamide Group: The benzamide group is introduced by reacting the pyrazole derivative with 4-aminobenzoic acid under dehydrating conditions.

Coupling with Piperidine: The final step involves coupling the benzamide derivative with ethyl piperidine-1-carboxylate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyrazole ring.

Reduction: Reduction reactions can target the carbonyl groups in the benzamide and ester functionalities.

Substitution: Nucleophilic substitution reactions can occur at the benzamide and ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Products may include carboxylic acids and ketones.

Reduction: Products may include alcohols and amines.

Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biology: The compound can be used in biochemical assays to study enzyme kinetics and inhibition.

Materials Science: It may be used in the synthesis of novel polymers and materials with unique properties.

Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to inhibit or activate specific biological pathways. The benzamide and piperidine groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound shares structural motifs with derivatives reported in , such as piperidine-linked benzamido groups. However, key differences include:

- Heterocyclic Substituents : Unlike compounds 12–19 in , which feature a 2,3-dihydro-1H-perimidinyl group, the target compound incorporates a 3-methoxy-1-methylpyrazole carboxamide. The pyrazole’s smaller size and distinct hydrogen-bonding capacity may alter intermolecular interactions and crystallinity .

- Aliphatic Chain Length: Compounds 12–14 () vary in ester chain length (butanoate to hexanoate), influencing melting points (128.6–147.4°C). The target compound’s rigid pyrazole and absence of a long aliphatic chain suggest a higher melting point, though experimental data are unavailable .

Physical and Spectroscopic Properties

A comparative analysis of key parameters is summarized below:

Notes:

- Longer aliphatic chains (e.g., hexanoate in 14 vs. butanoate in 12) correlate with higher melting points, likely due to increased van der Waals interactions .

Analytical and Computational Tools

Structural characterization of similar compounds () relies on 1H-NMR, 13C-NMR, and MS (ESI) , which would apply to the target compound. Software like SHELXL () and Mercury () enable crystallographic analysis and packing motif visualization, critical for comparing intermolecular interactions between the target and dihydroperimidinyl derivatives .

Biological Activity

Ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring, a benzamide moiety, and a piperidine ring, suggest diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C21H27N5O5

- Molecular Weight : 429.477 g/mol

- Structural Features : The compound contains functional groups that may enhance its interaction with biological targets, making it a candidate for pharmacological studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazole have been investigated for their ability to inhibit cancer cell proliferation. A study indicated that certain pyrazole derivatives exhibited significant inhibitory activity against various cancer cell lines at concentrations around 10 μM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Similar compounds have shown effectiveness against bacterial strains, indicating that this compound could be explored for its antibacterial effects.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies involving this compound typically focus on:

- Enzyme Inhibition : The presence of the pyrazole moiety may enhance its ability to inhibit specific enzymes involved in disease pathways.

- Receptor Binding : The structural complexity allows for diverse interactions with biological receptors, potentially leading to varied pharmacological effects.

Synthesis and Optimization

The synthesis of this compound can be optimized to improve yield and purity. Techniques such as:

- Solvent Selection : Choosing appropriate solvents can significantly affect the reaction efficiency.

- Temperature Control : Maintaining optimal temperatures during synthesis can enhance product formation.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step coupling reactions. A common approach uses carbodiimide-based coupling agents (e.g., EDCI) to form amide bonds between the pyrazole-carboxamide and benzamido-piperidine moieties. For example:

- Step 1 : Activate 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with EDCI and a base (e.g., triethylamine) to generate the reactive intermediate .

- Step 2 : Couple the activated intermediate with 4-aminobenzoic acid derivatives under anhydrous conditions.

- Step 3 : Perform a second coupling with piperidine-1-carboxylate using similar conditions.

Optimization strategies include: - Design of Experiments (DoE) : Systematic variation of temperature, solvent (e.g., DMF vs. THF), and stoichiometry to maximize yield .

- Purification : Flash chromatography or recrystallization to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (δ ~3.8 ppm), piperidine (δ ~1.5–3.5 ppm), and aromatic protons (δ ~7.0–8.0 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .

- X-ray Crystallography : Determines the three-dimensional conformation, critical for validating stereochemistry and hydrogen-bonding interactions .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or structural analogs. Strategies include:

- Comparative Bioassays : Test the compound alongside structurally similar derivatives (e.g., pyrazolo[3,4-b]pyridines with varying substituents) under standardized conditions to isolate activity contributions .

- Dose-Response Analysis : Evaluate EC₅₀/IC₅₀ values across multiple cell lines or enzymatic assays to identify off-target effects .

- Meta-Analysis : Cross-reference data from kinase inhibition studies (e.g., pyrazolopyrimidine derivatives) to contextualize conflicting results .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

- Core Modifications : Systematically alter the piperidine (e.g., substituents at position 4) and pyrazole (e.g., methoxy vs. ethoxy groups) moieties to assess their impact on target binding .

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with biological targets (e.g., kinase active sites) .

- In Silico Screening : Compare ADMET properties (e.g., logP, solubility) of analogs to prioritize candidates for synthesis .

Q. How should researchers address stability challenges under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Acidic conditions may hydrolyze ester groups, requiring pH-adjusted formulations .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent aggregation or hydrolysis .

Q. What methodologies are effective for evaluating discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify metabolic liabilities (e.g., cytochrome P450-mediated degradation) .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain reduced in vivo activity .

- Tissue-Specific Delivery : Employ nanoparticle encapsulation or prodrug strategies to enhance target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.